molecular formula C21H39Al B14514725 Tris[(1-methylcyclopentyl)methyl]alumane CAS No. 62618-42-2

Tris[(1-methylcyclopentyl)methyl]alumane

Cat. No.: B14514725
CAS No.: 62618-42-2
M. Wt: 318.5 g/mol
InChI Key: IFBGHYKANUIREQ-UHFFFAOYSA-N
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Description

Tris[(1-methylcyclopentyl)methyl]alumane is an organoaluminum compound characterized by the presence of three (1-methylcyclopentyl)methyl groups attached to an aluminum atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[(1-methylcyclopentyl)methyl]alumane typically involves the reaction of aluminum trichloride with (1-methylcyclopentyl)methyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction scheme is as follows:

AlCl3+3(1-methylcyclopentyl)methyl LiThis compound+3LiCl\text{AlCl}_3 + 3 \text{(1-methylcyclopentyl)methyl Li} \rightarrow \text{this compound} + 3 \text{LiCl} AlCl3​+3(1-methylcyclopentyl)methyl Li→this compound+3LiCl

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Tris[(1-methylcyclopentyl)methyl]alumane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The (1-methylcyclopentyl)methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.

Scientific Research Applications

Tris[(1-methylcyclopentyl)methyl]alumane has several scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of advanced materials and as a precursor for other organoaluminum compounds.

Mechanism of Action

The mechanism by which Tris[(1-methylcyclopentyl)methyl]alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich species, facilitating catalytic processes and chemical transformations. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalysis or as a reagent in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylaluminum: Another organoaluminum compound with three methyl groups attached to aluminum.

    Triethylaluminum: Similar to trimethylaluminum but with ethyl groups instead of methyl groups.

    Triphenylaluminum: Contains three phenyl groups attached to aluminum.

Uniqueness

Tris[(1-methylcyclopentyl)methyl]alumane is unique due to the presence of the (1-methylcyclopentyl)methyl groups, which impart distinct steric and electronic properties compared to other organoaluminum compounds

Properties

CAS No.

62618-42-2

Molecular Formula

C21H39Al

Molecular Weight

318.5 g/mol

IUPAC Name

tris[(1-methylcyclopentyl)methyl]alumane

InChI

InChI=1S/3C7H13.Al/c3*1-7(2)5-3-4-6-7;/h3*1,3-6H2,2H3;

InChI Key

IFBGHYKANUIREQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C[Al](CC2(CCCC2)C)CC3(CCCC3)C

Origin of Product

United States

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